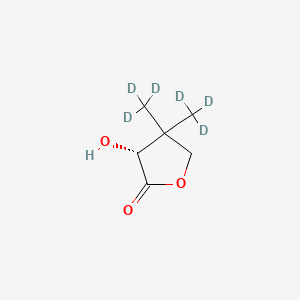
D-(-)-Pantolactone-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(-)-Pantolactone-d6 is a deuterated form of D-(-)-Pantolactone, a chiral lactone derived from pantothenic acid (vitamin B5). The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-Pantolactone-d6 typically involves the deuteration of D-(-)-Pantolactone. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high isotopic purity. The use of deuterated solvents and reagents is crucial to minimize the presence of non-deuterated impurities.
Analyse Chemischer Reaktionen
Types of Reactions
D-(-)-Pantolactone-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated pantothenic acid derivatives.
Reduction: Reduction reactions can yield deuterated alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include deuterated derivatives of pantothenic acid, alcohols, and various substituted lactones.
Wissenschaftliche Forschungsanwendungen
D-(-)-Pantolactone-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in metabolic studies to trace biochemical pathways involving pantothenic acid.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand the metabolism of pantothenic acid derivatives.
Industry: this compound is used in the production of deuterated drugs and other specialty chemicals.
Wirkmechanismus
The mechanism of action of D-(-)-Pantolactone-d6 involves its interaction with various enzymes and receptors in biological systems. The deuterium atoms in the molecule can influence the rate of enzymatic reactions, providing insights into the kinetic isotope effects. The compound targets pathways involving pantothenic acid, affecting processes such as coenzyme A synthesis and fatty acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-(-)-Pantolactone: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
L-(-)-Pantolactone: The enantiomer of D-(-)-Pantolactone, with different chiral properties.
Deuterated Lactones: Other deuterated lactones with similar isotopic properties but different chemical structures.
Uniqueness
D-(-)-Pantolactone-d6 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and kinetic studies. The isotopic substitution enhances the stability and alters the reaction kinetics, making it a valuable tool in various scientific investigations.
Eigenschaften
Molekularformel |
C6H10O3 |
|---|---|
Molekulargewicht |
136.18 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-4,4-bis(trideuteriomethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1/i1D3,2D3 |
InChI-Schlüssel |
SERHXTVXHNVDKA-JJCAPIKSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1(COC(=O)[C@@H]1O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1(COC(=O)C1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)
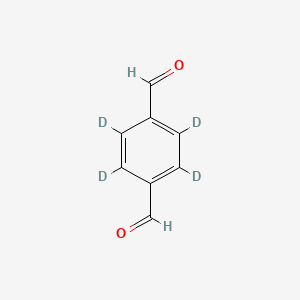

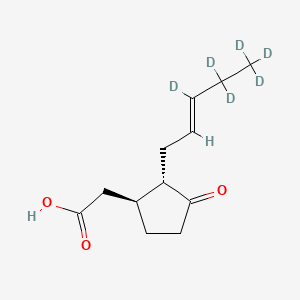
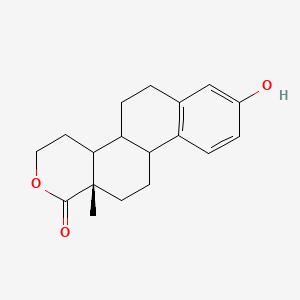

![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)

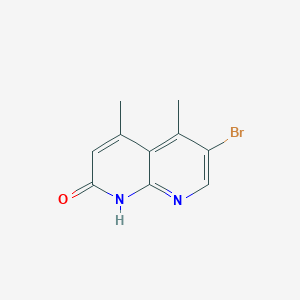
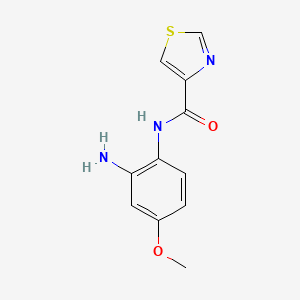
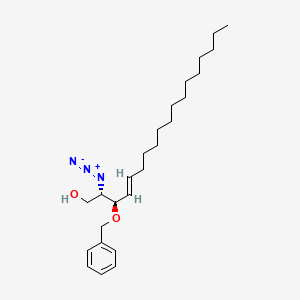
![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)


